6-(Methylsulfonyl)nicotinamide
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Overview
Description
6-(Methylsulfonyl)nicotinamide is a chemical compound with the molecular formula C7H8N2O3S It is a derivative of nicotinamide, where a methylsulfonyl group is attached to the sixth position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)nicotinamide typically involves the introduction of a methylsulfonyl group to the nicotinamide ring. One common method is the reaction of nicotinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylsulfonyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
6-(Methylsulfonyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It may also influence cellular signaling pathways related to apoptosis and cell proliferation.
Comparison with Similar Compounds
Nicotinamide: The parent compound, which lacks the methylsulfonyl group.
6-Methylsulfonyl-2-pyridinecarboxamide: A similar compound with a different substitution pattern on the pyridine ring.
Uniqueness: 6-(Methylsulfonyl)nicotinamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity compared to its analogs.
Properties
IUPAC Name |
6-methylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13(11,12)6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIQMBCAILBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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